molecular formula C20H20N2O4S B2869276 (2,5-Dimethoxyphenyl)methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate CAS No. 1110883-73-2

(2,5-Dimethoxyphenyl)methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate

Cat. No.: B2869276
CAS No.: 1110883-73-2
M. Wt: 384.45
InChI Key: KCNKCHQXZGDFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dimethoxyphenyl)methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxyphenyl)methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the cyano and cyclopropyl groups. The final steps involve the addition of the (2,5-dimethoxyphenyl)methyl and methylsulfanyl groups under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxyphenyl)methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, (2,5-Dimethoxyphenyl)methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure could be optimized to enhance its pharmacological properties, such as binding affinity and selectivity for specific targets.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (2,5-Dimethoxyphenyl)methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dimethoxyphenyl)methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate
  • Dimethyl 2,6-pyridinedicarboxylate
  • Bromomethyl methyl ether

Uniqueness

Compared to similar compounds, this compound stands out due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wider range of chemical reactions and to interact with a broader array of biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2,5-dimethoxyphenyl)methyl 3-cyano-6-cyclopropyl-2-methylsulfanylpyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-24-14-6-7-18(25-2)13(8-14)11-26-20(23)15-9-17(12-4-5-12)22-19(27-3)16(15)10-21/h6-9,12H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNKCHQXZGDFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)COC(=O)C2=CC(=NC(=C2C#N)SC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.